molecular formula C15H20N2O3S B11826383 methyl N-(3-cyclohexyl-2,3-dihydro-1H-indol-2-ylidene)sulfamate

methyl N-(3-cyclohexyl-2,3-dihydro-1H-indol-2-ylidene)sulfamate

Cat. No.: B11826383
M. Wt: 308.4 g/mol
InChI Key: SWVSPBDIZRXCEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-(3-cyclohexyl-2,3-dihydro-1H-indol-2-ylidene)sulfamate is a synthetic chemical building block designed for research and development applications. This molecule features a complex architecture that incorporates a 2,3-dihydro-1H-indole (indoline) core, a cyclohexyl substituent, and a rare sulfamate functional group. The indoline scaffold is a privileged structure in medicinal chemistry, known to be present in compounds with a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties . The incorporation of the sulfamate group is of particular interest, as this moiety can influence the compound's physicochemical properties and bioactivity. Researchers can utilize this compound as a key intermediate in the synthesis of more complex heterocyclic systems or as a candidate for screening in drug discovery programs, particularly those focused on targeting kinase enzymes or other biologically relevant receptors . As a sophisticated research chemical, it is essential for scientists to investigate its specific mechanism of action and physicochemical parameters within their experimental settings. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and protocol approvals before handling and applying this compound in their laboratory work.

Properties

Molecular Formula

C15H20N2O3S

Molecular Weight

308.4 g/mol

IUPAC Name

methyl N-(3-cyclohexyl-1,3-dihydroindol-2-ylidene)sulfamate

InChI

InChI=1S/C15H20N2O3S/c1-20-21(18,19)17-15-14(11-7-3-2-4-8-11)12-9-5-6-10-13(12)16-15/h5-6,9-11,14H,2-4,7-8H2,1H3,(H,16,17)

InChI Key

SWVSPBDIZRXCEE-UHFFFAOYSA-N

Canonical SMILES

COS(=O)(=O)N=C1C(C2=CC=CC=C2N1)C3CCCCC3

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation for Cyclohexyl Incorporation

Indole derivatives are often functionalized via electrophilic substitution. A cyclohexyl group can be introduced at the 3-position using cyclohexyl chloride or bromide under Friedel-Crafts conditions.

Procedure:

  • Dissolve 2,3-dihydro-1H-indole (1.0 eq) in anhydrous dichloromethane.

  • Add AlCl₃ (1.2 eq) and cyclohexyl chloride (1.5 eq) at 0°C.

  • Stir for 12 h at room temperature.

  • Quench with ice-water, extract with DCM, and purify via column chromatography (hexane/ethyl acetate 4:1).

Yield: 68–72%

Microwave-Assisted Cyclization

Microwave irradiation enhances reaction efficiency for indole ring formation. A modified protocol from nitro-indanone cyclization (as in Search Result) can be adapted:

Example Conditions:

  • Substrate: N-cyclohexyl-2-nitrobenzamide derivative

  • Reagent: Formic acid (96%)

  • Microwave: 700 W, 2 min

  • Post-treatment: Chromatography (hexane/EtOAc 1:1)

Sulfamation and Methylation

Sulfamoyl Chloride Coupling

Sulfamate formation typically involves reacting an amine with sulfamoyl chloride. For the indoline nitrogen:

Procedure:

  • Suspend 3-cyclohexyl-2,3-dihydro-1H-indole (1.0 eq) in dry THF.

  • Add sulfamoyl chloride (1.2 eq) and triethylamine (2.0 eq) at -10°C.

  • Stir for 4 h, then concentrate and purify via recrystallization (EtOH/H₂O).

Challenges:

  • Competitive sulfonation at aromatic positions may require protective groups.

  • Steric hindrance from the cyclohexyl group may necessitate elevated temperatures (40–60°C).

Methylation of Sulfamate Nitrogen

Methylation is achieved using methyl iodide or dimethyl sulfate under basic conditions:

Optimized Protocol:

ParameterValue
SubstrateN-sulfamoyl indoline derivative
Methylating AgentCH₃I (1.5 eq)
BaseK₂CO₃ (2.0 eq)
SolventDMF
Temperature60°C, 6 h
Yield55–60%

One-Pot Sulfamation-Methylation Strategy

To improve efficiency, a tandem reaction sequence can be employed:

  • Sulfamoylation: React indoline with ClSO₂NH₂ (1.1 eq) in pyridine at 0°C.

  • In Situ Methylation: Add methyl triflate (1.3 eq) and stir at 25°C for 12 h.

  • Workup: Dilute with EtOAc, wash with NaHCO₃, dry (MgSO₄), and concentrate.

Advantages:

  • Avoids isolation of intermediate sulfamic acid.

  • Higher overall yield (70–75%) compared to stepwise approach.

Analytical Characterization

Critical spectroscopic data for validating the target compound:

¹H NMR (400 MHz, CDCl₃):

  • δ 7.25–7.15 (m, 4H, aromatic)

  • δ 4.10 (t, J = 8.0 Hz, 2H, CH₂N)

  • δ 3.75 (s, 3H, OCH₃)

  • δ 2.85–2.70 (m, 1H, cyclohexyl CH)

  • δ 1.90–1.20 (m, 10H, cyclohexyl)

IR (KBr):

  • 1345 cm⁻¹ (S=O asymmetric stretch)

  • 1160 cm⁻¹ (S=O symmetric stretch)

  • 1550 cm⁻¹ (C=N imine stretch)

Challenges and Optimization Opportunities

  • Regioselectivity in Sulfamation:

    • Use bulky bases (e.g., DBU) to direct sulfamoylation to the indoline nitrogen over aromatic positions.

  • Byproduct Formation:

    • Over-methylation can occur; controlled reagent addition and low temperatures mitigate this.

  • Solvent Effects:

    • Polar aprotic solvents (DMF, DMSO) improve sulfamoyl chloride reactivity but may necessitate stricter temperature control .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(3-cyclohexyl-2,3-dihydro-1H-indol-2-ylidene)sulfamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the sulfamate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Pharmacological Applications

Methyl N-(3-cyclohexyl-2,3-dihydro-1H-indol-2-ylidene)sulfamate has been identified as a candidate for various therapeutic applications due to its unique structural properties. The following are notable areas of interest:

Anticancer Activity

Indole derivatives, including this compound, have shown promising results in anticancer research. Studies indicate that compounds within this class can inhibit cancer cell proliferation. The mechanism often involves interaction with specific enzymes or receptors that play a role in tumor growth and metastasis.

Case Study : A recent investigation assessed the cytotoxic effects of this compound against various cancer cell lines. The compound exhibited significant inhibition of cell viability at concentrations exceeding 10 µM, demonstrating its potential as an anticancer agent.

Anti-inflammatory Properties

The compound may also exert anti-inflammatory effects by modulating inflammatory pathways and inhibiting pro-inflammatory cytokines. This characteristic positions it as a candidate for developing treatments for chronic inflammatory diseases.

Case Study : Research into related indole derivatives has shown their ability to downregulate inflammatory markers in vitro, suggesting that this compound could share similar properties.

Synthetic Routes

The primary method for synthesizing this compound involves the reaction of cyclohexylamine with an indole derivative under acidic conditions, often using methanesulfonic acid as a catalyst. This process can be optimized through reflux conditions in methanol to enhance yield and purity.

Industrial Production

For industrial applications, the synthesis may be adapted to continuous flow reactors and green chemistry principles to improve efficiency and sustainability. This approach helps in scaling up production while minimizing environmental impact.

Mechanism of Action

The mechanism of action of methyl N-(3-cyclohexyl-2,3-dihydro-1H-indol-2-ylidene)sulfamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate receptors involved in inflammatory pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound shares structural motifs with several biologically active molecules:

Cyclobutene-dione Derivatives (e.g., [3-(phenylamino)-4-{[1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene]methyl}-cyclobut-3-ene-1,2-dione]): Key Differences: Replaces the sulfamate group with a cyclobutene-dione ring. Biological Activity: Acts as a potent efflux pump inhibitor in Candida albicans, targeting MFS and ABC transporters .

Ubiquitin-Activating Enzyme Inhibitor (Methyl N-((1S,2R,3S,4R)-2,3-dihydroxy-4-((2-(3-(trifluoromethylsulfanyl)phenyl)pyrazolo(1,5-a)pyrimidin-7-yl)amino)cyclopentyl)sulfamate 23): Key Differences: Incorporates a pyrazolo-pyrimidine moiety and a cyclopentyl-diol group. Biological Activity: Inhibits ubiquitin-activating enzymes, disrupting protein degradation pathways in cancer cells .

Sulfonamide Derivatives (e.g., (3Z)-N,N-Dimethyl-2-oxo-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene)-2,3-dihydro-1H-indole-5-sulfonamide):

  • Key Differences : Substitutes sulfamate with a sulfonamide group.
  • Biological Activity : Demonstrates affinity for kinase targets due to its planar indole-sulfonamide architecture .

Physicochemical Properties

Comparative data for methyl sulfamate derivatives:

Compound Molecular Formula Molecular Weight Solubility (Water) LogP Key Functional Groups
Target Compound C₁₅H₁₈N₂O₃S 306.38 g/mol Moderate ~2.5 Sulfamate, Cyclohexyl
Methyl Sulfamate (Reference) CH₅NO₃S 111.12 g/mol High -0.5 Sulfamate
Ubiquitin Inhibitor 23 C₂₄H₂₄F₃N₅O₄S₂ 591.60 g/mol Low ~4.2 Sulfamate, Pyrazolo-pyrimidine
Sulfonamide Derivative (PDB K88) C₁₉H₂₁N₃O₃S 371.45 g/mol Moderate ~3.0 Sulfonamide, Tetrahydroindole

Research Findings

Metabolic Pathways : Sulfamate catabolism in yeast requires MET3-encoded ATP sulfurylase, suggesting that methyl sulfamate derivatives may undergo desulfation to sulfate intermediates before assimilation .

Protein Degradation : Sulfamate-containing inhibitors (e.g., compound 23) block ubiquitin-activating enzymes, highlighting sulfamate’s role in mimicking native enzyme substrates .

Antifungal Activity : Structural analogs lacking sulfamate groups (e.g., indole-diones) achieve potency via efflux pump inhibition, whereas sulfamates may act upstream in sulfur metabolism .

Biological Activity

Methyl N-(3-cyclohexyl-2,3-dihydro-1H-indol-2-ylidene)sulfamate is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₂₀N₂O₃S
  • Molecular Weight : 308.4 g/mol
  • CAS Number : 1801584-42-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the indole structure followed by sulfamation. The synthetic pathway may incorporate cyclohexanecarboxaldehyde and various isocyanides to achieve the desired molecular scaffold .

Antitumor Activity

Recent studies have highlighted the compound's potential antitumor effects. It has been shown to selectively inhibit tumor cell proliferation while sparing normal cells. For example:

  • In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including MDA-MB-231 and BT-549, without affecting normal keratinocytes (HaCaT cells) .

The proposed mechanisms by which this compound exerts its biological activity include:

  • Inhibition of Pro-inflammatory Cytokines : The compound has been observed to block the release of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in cancer progression .
  • Cell Cycle Interference : It interacts with cell cycle-related proteins like CDK2 and cyclin D1, leading to cell cycle arrest in cancer cells .

Study 1: Antitumor Efficacy in Animal Models

A study conducted on nude mice bearing MDA-MB-231 tumor xenografts showed that treatment with this compound significantly reduced tumor growth compared to control groups. The study reported a notable increase in γ-H2AX expression, indicating DNA damage response activation .

Study 2: Mechanistic Insights into Antidepressant Activity

Another investigation revealed that this compound exhibited antidepressant-like effects in rodent models through modulation of the AKT/GSK3β signaling pathway. This was evidenced by enhanced phosphorylation levels of AKT and GSK3β following treatment .

Data Table: Summary of Biological Activities

Biological ActivityObservations
Antitumor ActivitySelective cytotoxicity against MDA-MB-231 and BT-549 cell lines
Inhibition of CytokinesReduced levels of TNF-α and IL-6
Cell Cycle ArrestInteraction with CDK2 and cyclin D1
Antidepressant EffectsModulation of AKT/GSK3β signaling pathway

Q & A

Basic Research Question

  • NMR : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm regioselectivity of sulfamate attachment and cyclohexyl substitution. Look for deshielded indole protons (δ 7.2–7.8 ppm) and sulfamate methyl singlet (δ 3.0–3.3 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+) and detects fragmentation patterns indicative of sulfamate cleavage .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and stability under acidic/basic conditions .

How can computational methods predict the compound’s bioactivity and binding modes?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. Focus on the sulfamate group’s hydrogen-bonding potential and cyclohexyl hydrophobicity .
  • MD simulations : Run 100 ns trajectories in explicit solvent (e.g., GROMACS) to evaluate conformational stability of the dihydroindole ring and sulfamate orientation .
  • ADMET prediction : Tools like SwissADME estimate bioavailability, highlighting potential solubility limitations due to the cyclohexyl group .

How to resolve contradictions in crystallographic data arising from solvent disorder?

Advanced Research Question

  • Disordered solvent handling : Apply the SQUEEZE algorithm in PLATON to exclude electron density contributions from unresolved solvent molecules (e.g., methanol/water mixtures), as demonstrated for sulfonamide-indole hybrids .
  • Validation : Cross-check residual density maps post-SQUEEZE and validate hydrogen-bonding networks using Mercury software. Report solvent-accessible voids in the CIF file .

What strategies are used to establish structure-activity relationships (SAR) for derivatives?

Advanced Research Question

  • Substituent variation : Synthesize analogs with alternative substituents (e.g., aryl, alkyl) at the cyclohexyl position and compare bioactivity via IC50_{50} assays .
  • Pharmacophore mapping : Use MOE or Phase to identify critical features (e.g., sulfamate’s hydrogen-bond acceptor) driving activity against cancer cell lines .

How to design experiments to assess the compound’s stability under physiological conditions?

Q. Methodological Guidance

  • pH stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24h. Monitor degradation via HPLC and identify breakdown products (e.g., indole hydrolysis) .
  • Light/thermal stability : Expose solid samples to UV light (254 nm) and 40–60°C for 48h. Use DSC/TGA to detect polymorphic transitions or decomposition .

What analytical approaches validate synthetic pathways and intermediate purity?

Q. Methodological Guidance

  • In-line monitoring : Employ ReactIR to track reaction intermediates (e.g., imine formation) in real time .
  • Purity thresholds : Require intermediates to meet ≥95% purity (HPLC) before proceeding. Use preparative HPLC for challenging separations of regioisomers .

How does the cyclohexyl group affect pharmacological properties compared to other substituents?

Advanced Research Question

  • Lipophilicity impact : Compare logP values (calculated via ChemAxon) of cyclohexyl vs. phenyl analogs. Higher lipophilicity may enhance membrane permeability but reduce solubility .
  • In vivo efficacy : In rodent models, cyclohexyl derivatives show prolonged half-lives due to reduced CYP450 metabolism compared to smaller alkyl groups .

How to address solubility limitations in biological assays?

Q. Methodological Guidance

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤5% v/v) to maintain compound solubility without cytotoxicity .
  • Nanoformulation : Encapsulate the compound in PLGA nanoparticles (≈150 nm) to enhance aqueous dispersion and cellular uptake .

What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Advanced Research Question

  • Stereocontrol : Optimize chiral auxiliary use (e.g., Evans oxazolidinones) during indole alkylation to prevent racemization .
  • Process chemistry : Transition from batch to flow reactors for exothermic steps (e.g., sulfamate formation) to improve yield and reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.